molecular formula C8H4ClN3O2 B027136 4-Chloro-7-nitroquinazoline CAS No. 19815-17-9

4-Chloro-7-nitroquinazoline

Cat. No. B027136
CAS RN: 19815-17-9
M. Wt: 209.59 g/mol
InChI Key: CCCGYXZEVXWXAU-UHFFFAOYSA-N
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Patent
US08642582B2

Procedure details

To a solution of 7-nitroquinazolin-4(3H)-one (2.0 g, 10.5 mmol) in 40 ml thionyl chloride was added 0.8 ml of DMF and the mixture was heated at reflux overnight then evaporated to dryness to provide crude 4-chloro-7-nitroquinazoline.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8](=O)[NH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].CN(C=O)C.S(Cl)([Cl:22])=O>>[Cl:22][C:8]1[C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[N:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.